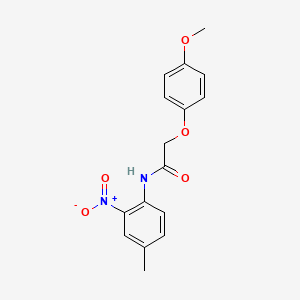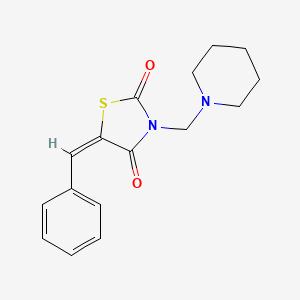
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine, also known as TPEN, is a chelating agent that is commonly used in scientific research. TPEN has a unique structure that allows it to selectively bind to metal ions, making it useful in a variety of applications.
Mécanisme D'action
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine works by binding to metal ions, such as zinc, copper, and iron, and removing them from solution. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has a high affinity for these metal ions, allowing it to selectively remove them from cells without affecting other cellular components.
Biochemical and Physiological Effects:
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can induce oxidative stress and apoptosis in cells by removing metal ions that are necessary for cellular function. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine in lab experiments is its ability to selectively remove metal ions from cells. This allows researchers to study the effects of metal ion depletion on cellular function. However, N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine. One area of interest is the development of N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine-based therapeutics for the treatment of cancer and other diseases. Additionally, researchers are exploring the use of N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine in the development of new sensors for metal ion detection. Finally, there is ongoing research into the mechanisms underlying N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine-induced apoptosis and oxidative stress.
Méthodes De Synthèse
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can be synthesized using a multistep process that involves the reaction of ethylenediamine with various reagents. One common method involves the reaction of ethylenediamine with 2-phenylpropionyl chloride, followed by the addition of triethylamine and sodium borohydride.
Applications De Recherche Scientifique
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has been used in a variety of scientific research applications, including studies on metal ion homeostasis, oxidative stress, and apoptosis. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine is particularly useful in studies that involve the measurement of intracellular metal ion concentrations, as it can selectively remove metal ions from cells.
Propriétés
IUPAC Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-18(6-2)13-14-19(7-3)15-16(4)17-11-9-8-10-12-17/h8-12,16H,5-7,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZKLRJIYJONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)
![1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4985082.png)
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)

![dimethyl 5-[(methoxyacetyl)amino]isophthalate](/img/structure/B4985121.png)


![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)

![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)